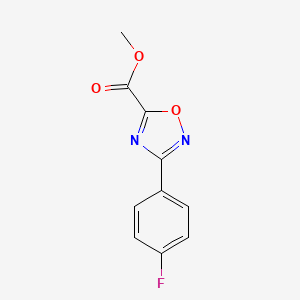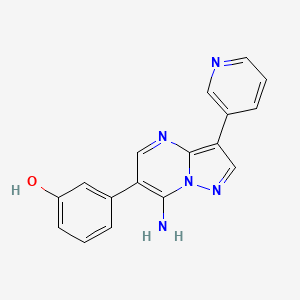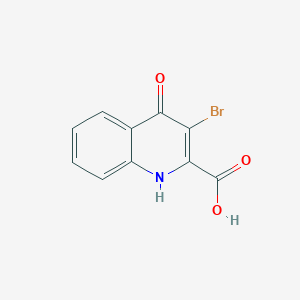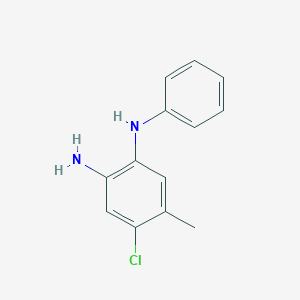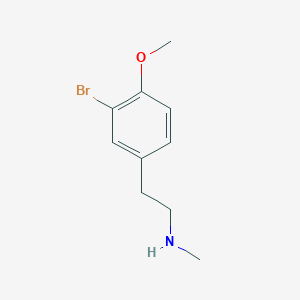
2-(3-bromo-4-methoxyphenyl)-N-methylethanamine
Descripción general
Descripción
2-(3-bromo-4-methoxyphenyl)-N-methylethanamine, also known as 3-Bromo-4-methoxyamphetamine (BMA), is a chemical compound that belongs to the family of amphetamines. It is a synthetic compound that has been used in scientific research to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine involves the binding of the compound to the dopamine, norepinephrine, and serotonin transporters. This leads to the release of these neurotransmitters into the synaptic cleft, resulting in increased levels of these neurotransmitters in the brain. This increased neurotransmitter activity is responsible for the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine include increased levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, focus, and motivation. It also has the potential to improve mood and reduce symptoms of depression. However, prolonged use of the compound can lead to tolerance and dependence, and may have negative effects on mental and physical health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-bromo-4-methoxyphenyl)-N-methylethanamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It also has a well-defined mechanism of action and physiological effects, making it a useful tool for investigating the role of neurotransmitters in the brain. However, its potential for abuse and dependence means that caution must be taken when working with this compound.
Direcciones Futuras
For research on 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine include investigating its potential as a treatment for depression, ADHD, and other psychiatric disorders. It may also be useful for investigating the role of neurotransmitters in addiction and substance abuse. Further research is needed to determine the long-term effects of the compound on mental and physical health, and to develop safer and more effective treatments for psychiatric disorders.
Aplicaciones Científicas De Investigación
2-(3-bromo-4-methoxyphenyl)-N-methylethanamine has been used in scientific research to investigate its mechanism of action and physiological effects. It acts as a monoamine releasing agent by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This makes it a potential candidate for the treatment of depression, ADHD, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12-6-5-8-3-4-10(13-2)9(11)7-8/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWFORLQLZRAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-4-methoxyphenyl)-N-methylethanamine | |
CAS RN |
861199-14-6 | |
| Record name | 2-(3-bromo-4-methoxyphenyl)-N-methylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



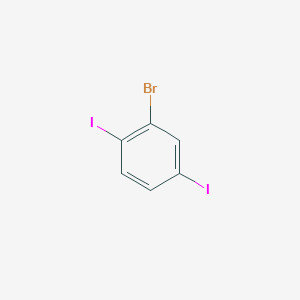

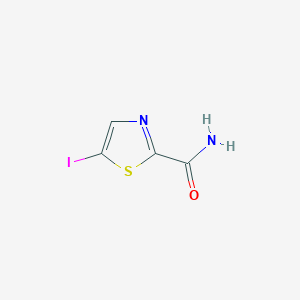
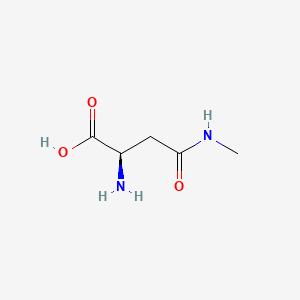

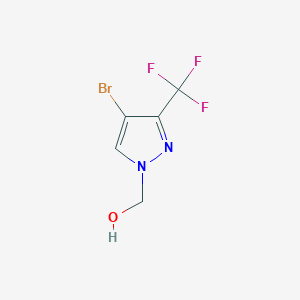

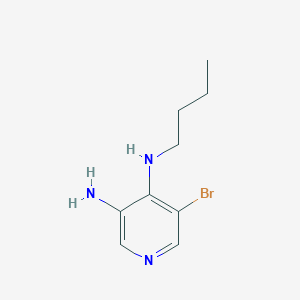
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B3289776.png)

